![molecular formula C12H16N6O B12919605 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one CAS No. 61693-29-6](/img/structure/B12919605.png)
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as DABCO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt normal cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4,6-diaminopyrimidine
- 4,6-Diamino-2-thiopyrimidine
- 4,6-Diamino-2-pyrimidinethiol
Uniqueness
Compared to similar compounds, 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is unique due to its additional dimethylamino group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and applications .
Properties
CAS No. |
61693-29-6 |
|---|---|
Molecular Formula |
C12H16N6O |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N6O/c1-18(2)8-5-3-7(4-6-8)15-12-16-10(14)9(13)11(19)17-12/h3-6H,13H2,1-2H3,(H4,14,15,16,17,19) |
InChI Key |
HWQUGWNIAYSCRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


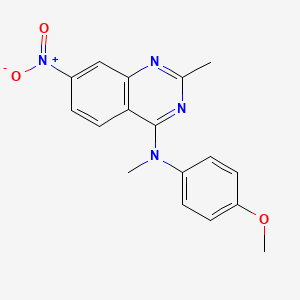
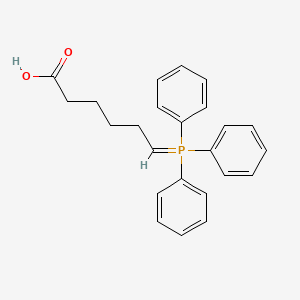
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)

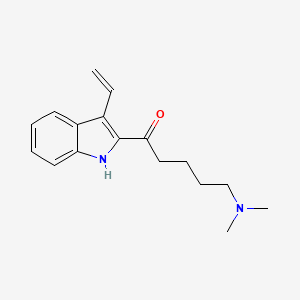
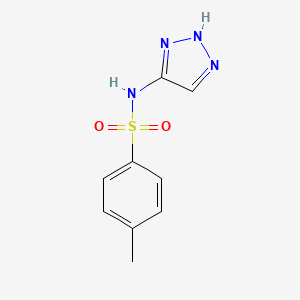
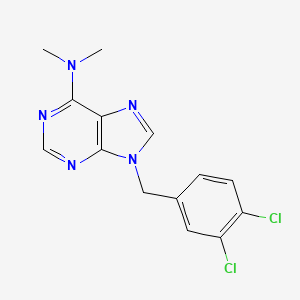
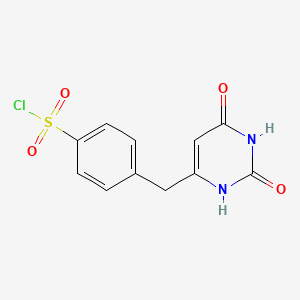
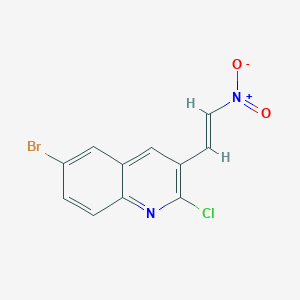

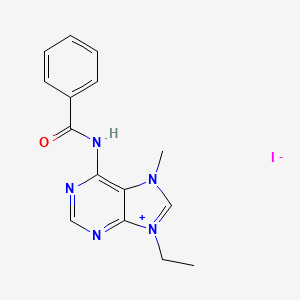
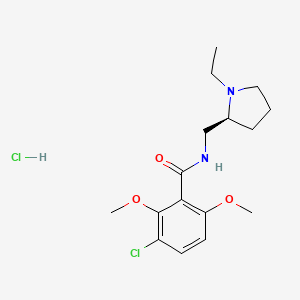
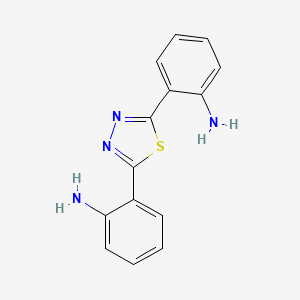
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
